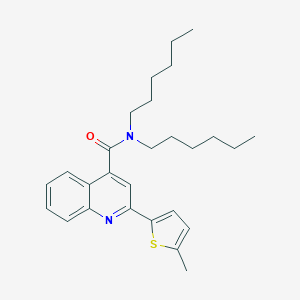![molecular formula C30H29N3O B334730 (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B334730.png)
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step proceduresThe final step often involves the coupling of the piperazine derivative with cinnamaldehyde under basic conditions to form the desired methanone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
化学反应分析
Types of Reactions
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
科学研究应用
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features
作用机制
The mechanism of action of (4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
(4-CINNAMYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a quinoline core with a piperazine ring and a cinnamaldehyde-derived side chain.
属性
分子式 |
C30H29N3O |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
[2-(3-methylphenyl)quinolin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H29N3O/c1-23-9-7-13-25(21-23)29-22-27(26-14-5-6-15-28(26)31-29)30(34)33-19-17-32(18-20-33)16-8-12-24-10-3-2-4-11-24/h2-15,21-22H,16-20H2,1H3/b12-8+ |
InChI 键 |
PJGHPKQCOHYRAD-XYOKQWHBSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
手性 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


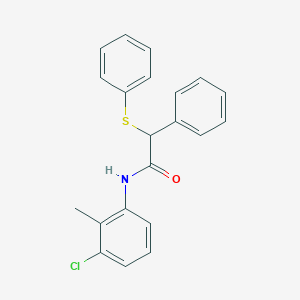
![2-(2-chlorophenyl)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]quinoline-4-carboxamide](/img/structure/B334648.png)
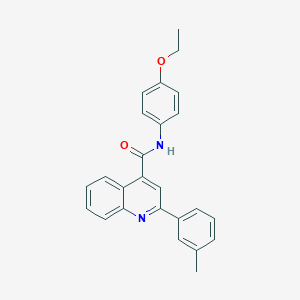
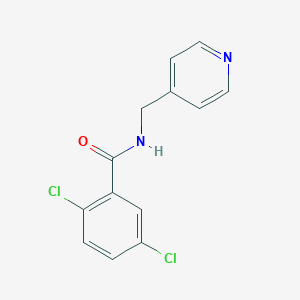
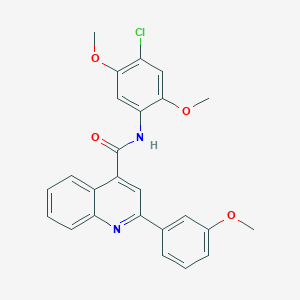
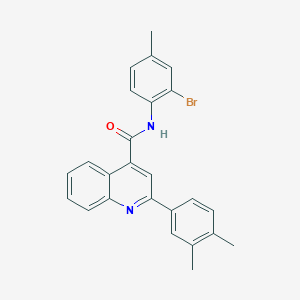
![N-[4-(dimethylamino)phenyl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334659.png)
![5-{3-Bromo-2-hydroxy-5-nitrobenzylidene}-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334660.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334661.png)
![2-(butylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B334663.png)
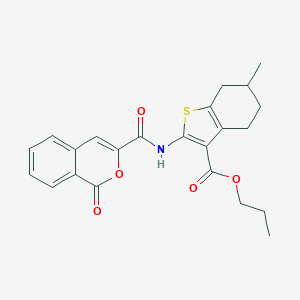
![2-(2-chloro-4,5-difluorophenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B334668.png)
